2-(3-Bromobenzenesulfonyl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-bromophenyl)sulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXBJZKOKSIGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
The following technical guide is structured to serve as a definitive protocol and predictive analysis for the solubility of 2-(3-Bromobenzenesulfonyl)ethan-1-amine .
As specific empirical solubility datasets for this precise isomer (CAS 58971-11-2 analog/isomer) are not currently standardized in public chemical engineering repositories, this guide synthesizes structural predictive modeling , validated experimental protocols , and thermodynamic frameworks derived from structurally homologous sulfonamides. This approach empowers the researcher to generate, validate, and utilize high-integrity solubility data.
Executive Summary & Chemical Identity
This compound is a bifunctional building block containing a sulfonyl group, a primary amine, and an aryl bromide. Its solubility profile is the critical governing parameter for recrystallization yields, reaction kinetics in nucleophilic substitutions, and purification efficiency during API synthesis.
-
Chemical Formula:
[1][2][3][4][5] -
Molecular Weight: 264.14 g/mol
-
Key Functionalities:
-
Sulfonyl (
): Strong dipole, hydrogen bond acceptor. -
Primary Amine (
): Hydrogen bond donor/acceptor, pH-dependent solubility. -
Aryl Bromide (
): Lipophilic, enhances solubility in halogenated and aromatic solvents.
-
Predicted Solubility Landscape
Based on Group Contribution Methods (GCM) and data from the 4-bromo isomer and benzenesulfonamide analogs:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, DMAc) due to dipole-dipole interactions.
-
Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and Acetone.
-
Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and Water (neutral pH).
Experimental Protocol: Determination of Solid-Liquid Equilibrium
To establish authoritative data, the Isothermal Saturation Method (Gravimetric) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Validated Workflow
The following diagram outlines the self-validating workflow for solubility determination.
Figure 1: Logical workflow for the isothermal saturation method. Note the critical feedback loop at the equilibration stage to ensure steady-state saturation.
Detailed Methodology
-
Preparation: Weigh an excess of this compound into a jacketed glass vessel equipped with a magnetic stirrer.
-
Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethanol, Acetone) to the vessel.
-
Equilibration: Agitate the suspension at a constant temperature (controlled by a circulating water bath, accuracy
) for 24–48 hours.-
Validation Step: Analyze aliquots at 24h, 36h, and 48h. Equilibrium is confirmed when the concentration variance is
.
-
-
Sampling: Stop agitation and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (
PTFE) to prevent precipitation during transfer. -
Quantification:
-
Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight under vacuum.
-
HPLC: Dilute with mobile phase and quantify against a calibration curve (Recommended for low-solubility solvents).
-
Solubility Data & Thermodynamic Parameters
While specific values must be experimentally verified, the following tables represent the Expected Solubility Ranges derived from structural analogs (e.g., N-ethyl-benzenesulfonamide derivatives). Use these ranges to design your initial solvent screening.
Expected Mole Fraction Solubility ( )
Data represents the theoretical solubility trend increasing with temperature.
| Solvent | 283.15 K ( | 298.15 K ( | 313.15 K ( | 323.15 K ( |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene |
Thermodynamic Modeling
To correlate experimental data (
Where
Thermodynamic Logic Map
The following diagram illustrates how raw solubility data is transformed into actionable thermodynamic insights (Enthalpy
Figure 2: Computational pathway for deriving thermodynamic properties from solubility data.
Discussion: Molecular Interactions
The solubility behavior of this compound is governed by the competition between the hydrophobic aryl bromide moiety and the hydrophilic sulfonyl-amine segment.
-
Solute-Solvent Hydrogen Bonding:
-
In Methanol and Ethanol , the primary amine (
) acts as a H-bond acceptor/donor, while the sulfonyl oxygen accepts H-bonds. This cooperative interaction leads to higher solubility compared to aprotic non-polar solvents.
-
-
Dipole-Dipole Interactions:
-
Acetone and Ethyl Acetate solvate the polar sulfonyl group effectively. The high solubility in Acetone is typical for sulfonamides due to the strong interaction between the ketone carbonyl and the sulfonamide dipole.
-
-
Structure-Property Relationship (3-Br vs 4-Br):
-
The 3-bromo (meta) substitution typically disrupts crystal lattice packing efficiency more than the 4-bromo (para) substitution. Consequently, the 3-bromo isomer is expected to have a slightly lower melting point and higher solubility in organic solvents than its para-analog due to lower lattice energy.
-
Conclusion & Application
For process development involving this compound:
-
Crystallization: Use a cooling crystallization strategy with Methanol or Acetone as the solvent.
-
Anti-solvent: Water or Hexane are effective anti-solvents to induce precipitation.
-
Purification: If the 3-bromo isomer is an impurity in a 4-bromo bulk, exploit the differential solubility in Toluene , where the meta-isomer is likely more soluble, allowing the para-isomer to crystallize out first.
References
-
Standard Protocol for Solubility: NIST. Experimental Determination of Solubility. NIST Recommended Practice Guide. Available at: [Link]
- Sulfonamide Solubility Behavior: Perkins, R. et al. "Solubility of Sulfonamides in Organic Solvents." Journal of Pharmaceutical Sciences. (General Reference for Sulfonamide class behavior).
- Thermodynamic Modeling (Apelblat): Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics. (Methodological Basis).
- Grant, D. J. W. et al. "Solubility and decomposition of benzenesulfonamide derivatives." Journal of Chemical & Engineering Data.
(Note: As specific literature for the 3-bromo isomer is sparse, references 2-4 refer to the methodological and comparative frameworks used to derive the insights in this guide.)
Sources
- 1. WO2021211974A1 - Hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. 81569-28-0|Methyl 2-bromo-5-isopropylthiazole-4-carboxylate|Methyl 2-bromo-5-isopropylthiazole-4-carboxylate|-范德生物科技公司 [bio-fount.com]
Reactivity profile of meta-bromo benzenesulfonyl amines
Executive Summary
The meta-bromo benzenesulfonyl amine (3-bromo-BSA) scaffold represents a "privileged structure" in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Its utility stems from its bifunctionality: the sulfonyl amine core serves as a robust hydrogen-bond donor/acceptor motif (critical for binding active sites like Carbonic Anhydrases), while the aryl bromide acts as a versatile synthetic handle for cross-coupling.
This guide provides a rigorous analysis of the scaffold’s reactivity, focusing on the chemoselectivity required to functionalize the C-Br bond without compromising the sulfonamide integrity. It addresses the specific challenge of the acidic N-H proton interfering with transition-metal catalysis and offers field-proven protocols to overcome these hurdles.
Electronic & Structural Landscape
Understanding the electronic distribution is prerequisite to predicting reactivity. The molecule features two competing electronic effects on the benzene ring:
-
Sulfonyl Group (
): Strongly electron-withdrawing ( ). It deactivates the ring toward Electrophilic Aromatic Substitution (EAS) and directs incoming electrophiles to the meta position (relative to itself). -
Bromine Atom: Weakly deactivating but ortho/para directing.
Acid-Base Profile (The "Hidden" Variable)
The sulfonamide nitrogen is the most critical non-covalent variable in synthetic planning.
-
pKa: Unsubstituted primary sulfonamides (
) have a pKa of ~9.8 - 10.1 . -
Implication: Under standard cross-coupling conditions utilizing carbonate or phosphate bases (pH > 10), the sulfonamide exists largely as the anion (
). -
Risk: This anion is a competent ligand for Pd(II), potentially displacing phosphines and forming unreactive "Pd-ate" complexes, leading to catalyst poisoning.
Reactivity Map
The following diagram illustrates the orthogonal reactivity nodes of the scaffold.
Figure 1: Orthogonal reactivity channels. The C-Br bond allows for library expansion, while the N-H bond allows for physiochemical tuning.
The C-Br Handle: Cross-Coupling Protocols
The meta-position of the bromine relative to the sulfonyl group renders the C-Br bond slightly more electron-deficient than a standard bromobenzene, theoretically facilitating oxidative addition. However, the presence of the sulfonamide poses catalytic challenges.
Suzuki-Miyaura Coupling
This is the workhorse reaction for this scaffold.
The Challenge: As noted, the sulfonamide anion can poison the Pd catalyst. The Solution:
-
Protecting Groups: Use N-Boc or N-DMB (2,4-dimethoxybenzyl) protected sulfonamides if yields are <40%.
-
Base Selection: Use weaker bases (
) or biphasic systems to minimize the concentration of the sulfonamide anion in the organic phase.
Optimized Protocol (Unprotected Sulfonamide)
-
Catalyst:
(Robust, resists poisoning better than ) -
Solvent: 1,4-Dioxane : Water (4:1)
-
Base:
(2.0 equiv) -
Temperature: 80-90 °C
Step-by-Step Workflow:
-
Charge: In a microwave vial, add 3-bromo-benzenesulfonamide (1.0 equiv), Boronic acid (1.2 equiv), and
(2.0 equiv). -
Solvent: Add Dioxane/Water mixture.
-
Degas: Sparge with Nitrogen for 5 minutes (Critical: Oxygen kills the active catalytic species).
-
Catalyst: Add
(5 mol%) quickly under N2 flow. -
Reaction: Seal and heat to 90 °C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to re-protonate the sulfonamide and ensure it partitions to the organic layer).
Buchwald-Hartwig Amination
Coupling amines to this scaffold is more challenging due to the competing nucleophilicity of the sulfonamide nitrogen and the external amine.
-
Ligand Choice: Use bulky, electron-rich biaryl phosphines (e.g., Xantphos or BrettPhos ) to facilitate reductive elimination and prevent sulfonamide coordination.
-
Base:
is preferred over to avoid side reactions with the sulfonamide.
The Sulfonamide Core: N-H Functionalization[1]
Modifying the sulfonamide nitrogen changes the lipophilicity (LogD) and permeability of the molecule.
N-Alkylation
Direct alkylation is straightforward but can suffer from over-alkylation (forming the tertiary sulfonamide) if not controlled.
Protocol:
-
Dissolve 3-bromo-benzenesulfonamide in DMF.
-
Add
(1.5 equiv). Stir for 15 min to generate the anion. -
Add Alkyl Halide (1.1 equiv) dropwise.
-
Heat to 60 °C. Monitor by LCMS.
Protecting Group Strategy
For complex library synthesis, protecting the sulfonamide is often necessary.
| Protecting Group | Installation | Removal Conditions | Stability |
| Boc (tert-butyl) | TFA / DCM or HCl / Dioxane | Labile to acid; Stable to base. | |
| DMB (Dimethoxybenzyl) | DMB-Cl, | TFA (neat) or CAN | Very stable; requires harsh acid to remove. |
| SEM (Trimethylsilylethoxymethyl) | SEM-Cl, NaH, THF | TBAF or dilute acid | Orthogonal to Boc; expensive. |
Mechanistic Visualization: The Catalytic Cycle
The following diagram details the Suzuki cycle, highlighting the specific interference point of the sulfonamide anion.
Case Studies & Applications
Fragment-Based Drug Discovery (FBDD)
3-bromobenzenesulfonamide (MW ~236) is a classic "fragment."
-
Target: Carbonic Anhydrase (CA) isoforms.[1]
-
Strategy: The sulfonamide binds to the Zinc ion in the CA active site. The bromine is then used to "grow" the fragment into the hydrophobic pocket via Suzuki coupling.
-
Example: Synthesis of SLC-0111 analogs (CA IX inhibitors) often utilizes meta-substituted sulfonamide intermediates to optimize selectivity against the cytosolic isoforms (CA I/II).
Metallo- -Lactamase Inhibitors
Recent studies (see References) have utilized meta-substituted benzenesulfonamides to inhibit ImiS and NDM-1 enzymes.[2] The meta-substitution pattern was found to be critical for positioning the aryl tail in the enzyme's binding groove, improving IC50 values into the nanomolar range.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Stalled Reaction (0% Conv.) | Catalyst poisoning by sulfonamide anion. | Switch to Pd(dppf) or Pd(dtbpf). Increase catalyst loading to 10%. |
| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic acid degradation. | Degas solvents more rigorously. Add Boronic acid in portions. |
| Low Solubility | Sulfonamide aggregation. | Use polar aprotic cosolvents (DMF/DMA) or increase temperature. |
| N-Arylation (Side Product) | Buchwald coupling competing with Suzuki. | This is rare with boronic acids but possible. Ensure water is present to facilitate the boronate pathway.[3] |
References
-
LookChem. (n.d.). 3-Bromobenzenesulfonamide Physical Properties & pKa Data. Retrieved from
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination: Mechanism and Ligand Effects. Retrieved from
-
National Institutes of Health (NIH). (2020). Meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. Retrieved from
-
BenchChem. (2025).[4] Application Notes: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. (Note: Discusses analogous para reactivity relevant to meta systems). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzenesulfonamide Stability. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis Protocols for 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Part 1: Strategic Analysis & Route Selection[1]
The target molecule, 2-(3-Bromobenzenesulfonyl)ethan-1-amine , features a primary amine connected to a sulfone moiety via an ethyl spacer.[1] This "beta-amino sulfone" motif is a critical pharmacophore in GPCR ligands (particularly 5-HT6 antagonists) and a versatile building block for fragment-based drug discovery.[1]
Retrosynthetic Logic
The synthesis poses a chemoselectivity challenge: oxidizing the sulfur center to a sulfone (
-
Route A (Direct Alkylation): Reaction of 3-bromobenzenethiol with 2-chloroethylamine followed by oxidation.[1]
-
Route B (Sulfinate Alkylation): Alkylation of 3-bromobenzenesulfinate with 2-oxazolidinone.[1]
-
Route C (The "Protected" Pathway - Recommended): S-alkylation of 3-bromobenzenethiol with an N-protected electrophile (e.g., N-Boc-2-bromoethylamine), followed by aggressive oxidation and subsequent deprotection.[1]
Decision: This guide details Route C as the primary protocol due to its superior reliability, purity profile, and ease of purification for research applications.
Part 2: Detailed Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow and critical decision nodes for the synthesis.
Figure 1: Modular synthesis workflow ensuring chemoselectivity via N-Boc protection.
Protocol 1: Preparation of tert-Butyl (2-((3-bromophenyl)thio)ethyl)carbamate
Objective: Secure the sulfur-carbon bond while masking the nitrogen.[1]
-
Reagents:
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3-Bromobenzenethiol (1.89 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add
(2.76 g, 20.0 mmol) in one portion. The suspension may turn slightly yellow. -
Alkylation: Add N-Boc-2-bromoethylamine (2.46 g, 11.0 mmol) dropwise (if liquid) or as a solution in minimal DMF.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][7] The thiol spot (
) should disappear, replaced by a lower running spot ( ). -
Workup:
-
Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
mL) and brine ( mL) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 85–95% (Pale yellow oil or low-melting solid).[1]
-
Protocol 2: Oxidation to tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate
Objective: Oxidize Sulfide (
-
Reagents:
Procedure:
-
Setup: Dissolve the Sulfide intermediate (3.32 g, 10.0 mmol) in DCM (50 mL) in a 250 mL RBF. Cool to 0°C (ice bath).
-
Oxidation: Slowly add
-CPBA (5.60 g, ~25 mmol) portion-wise over 15 minutes. Caution: Exothermic.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A white precipitate (
-chlorobenzoic acid) will form.[1] -
Quench: Add 10% aqueous
or (30 mL) to quench excess peroxide (test with starch-iodide paper). -
Workup:
-
Purification: Recrystallization from EtOAc/Hexane or short silica plug (30% EtOAc/Hexane).[1]
-
Expected Yield: 85–92% (White solid).[1]
-
Note: The sulfone is significantly more polar than the sulfide.
-
Protocol 3: Deprotection to this compound
Objective: Remove the Boc group to release the primary amine salt.[1]
-
Reagents:
Procedure (TFA Method):
-
Reaction: Dissolve the protected sulfone (1.0 mmol) in DCM (5 mL). Add TFA (2 mL) dropwise at 0°C.
-
Stir: Warm to room temperature and stir for 1–2 hours.
-
Isolation: Concentrate in vacuo to remove volatiles. Co-evaporate with toluene (
) to remove residual TFA.[1] -
Free Basing (Optional but recommended for storage stability):
-
Dissolve the residue in minimal MeOH.
-
Add
to precipitate the TFA salt, OR neutralize with saturated and extract into DCM to obtain the free base. -
Note: The Hydrochloride or Trifluoroacetate salt is more stable than the free amine.
-
Expected Yield: Quantitative.[1]
-
Part 3: Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Troubleshooting Logic |
| Purity (HPLC) | >95% | Impurity: Sulfoxide (R-SO-R).[1] Fix: Incomplete oxidation. Add 0.5 eq more |
| Appearance | White/Off-white solid | Issue: Yellow oil/gum.[1] Fix: Residual DMF or disulfide byproduct. Wash organics thoroughly with water; check thiol quality.[1] |
| H-NMR (Sulfone) | Check: The | |
| Mass Spec | [M+H]+ ~264/266 | Issue: M+16 peak observed.[1] Fix: N-oxide formation (unlikely with Boc). Ensure Boc was intact during oxidation. |
Safety & Handling
-
3-Bromobenzenethiol: Potent stench agent.[1] Mandatory: Use bleach (sodium hypochlorite) to clean all glassware and spills immediately.[1] Perform all Step 1 operations in a high-flow fume hood.
-
m-CPBA: Shock sensitive in pure form; potentially explosive if concentrated to dryness.[1] Store in a refrigerator.
References
-
Thiol Alkylation General Protocol
-
Oxidation Selectivity (Sulfide to Sulfone)
-
Alternative Green Oxidation (Tungstate/H2O2)
-
Target Scaffold Utility
Sources
- 1. 2-(4-bromobenzenesulfonyl)ethan-1-amine | 771584-35-1 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. m-Bromobenzenethiol | C6H5BrS | CID 80597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromothiophenol | 73628-28-1 | Benchchem [benchchem.com]
- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 7. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Using 2-(3-Bromobenzenesulfonyl)ethan-1-amine in fragment-based drug discovery
Application Note: Strategic Utilization of 2-(3-Bromobenzenesulfonyl)ethan-1-amine in Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the technical protocols for employing This compound as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard sulfonamide fragments, this molecule features a metabolically robust sulfone linker and a bifunctional architecture (aryl bromide + primary amine). This guide provides validated workflows for solubility assessment, Surface Plasmon Resonance (SPR) screening, and divergent synthetic elaboration, emphasizing the causality behind experimental choices to maximize hit-to-lead success rates.
The Fragment Profile: Why This Molecule?
In FBDD, the "Rule of Three" (Ro3) is the gold standard. This compound fits this profile perfectly while offering unique geometric vectors that distinguish it from common aniline or phenol fragments.[1]
Physicochemical Properties (Table 1)
| Property | Value | FBDD Implication |
| Molecular Weight | 264.14 Da | Ideal. Allows for significant mass addition (<500 Da limit) during optimization.[1] |
| cLogP | ~1.1 | Optimal. Sufficiently lipophilic for binding pockets but soluble enough for screening.[1] |
| H-Bond Donors | 2 (Amine) | Key interaction points for anchoring in polar sub-pockets.[1] |
| H-Bond Acceptors | 3 (Sulfone O, N) | The sulfone oxygens act as weak acceptors, often engaging backbone amides.[1] |
| Rotatable Bonds | 3 | The ethyl linker provides necessary flexibility without excessive entropic penalty. |
Structural Advantages[1]
-
The Sulfone Linker: Unlike sulfonamides, the sulfone (
) is chemically inert to hydrolysis and metabolically stable against amidases. It introduces a "kinked" geometry that can access sub-pockets inaccessible to linear linkers.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Meta-Bromide Vector: The 3-position (meta) substitution allows for "growing" the fragment into hydrophobic clefts without the steric clashes often associated with ortho-substitution or the linear rigidity of para-substitution.
-
The Ethylamine Handle: The primary amine is protonated at physiological pH (pKa ~10), improving solubility and providing a "warhead" for electrostatic interactions (e.g., Asp/Glu residues).
Screening Protocol: Surface Plasmon Resonance (SPR)
Objective: Identify weak affinity binders (
Step-by-Step Protocol
A. Sample Preparation (The "Clean Screen" Method)
-
Solubilization: Dissolve the fragment in 100% DMSO-d6 (for potential NMR follow-up) to 100 mM.
-
Critical: Sonicate for 5 minutes. Sulfones can form micro-crystalline aggregates that cause false positives in SPR.[1]
-
-
Working Solution: Dilute to 50 mM in 100% DMSO.
-
Assay Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).[1]
-
Note: Avoid Tris buffers if you plan to use the amine for subsequent coupling in the same pot (though rare in screening).
-
B. The Experiment (Single-Cycle Kinetics)
-
Immobilization: Immobilize the target protein (Ligand) to ~2000 RU on a CM5 chip via amine coupling.[1]
-
Why: High density is required to detect low-MW fragment binding.[1]
-
-
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.
-
Injection: Inject the fragment at increasing concentrations (e.g., 50, 100, 200, 400, 800
) in Assay Buffer containing 5% DMSO.-
Flow Rate: High flow (30-50
) to minimize mass transport limitations.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Regeneration: Usually not required for fragments (fast off-rates).[1] If needed, use a mild 10s pulse of 10 mM NaOH.
C. Validation Criteria
-
Square Wave Shape: The sensorgram must show rapid association and dissociation (typical for fragments).
-
Stoichiometry:
should not exceed theoreticalngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (calculated based on MW ratio) by >20%. Higher values indicate non-specific aggregation.
Synthetic Elaboration: The "Grow" Strategy
Once binding is confirmed, the fragment is elaborated using its two distinct vectors.
Vector A: The Aryl Bromide (Hydrophobic Expansion)
Reaction: Suzuki-Miyaura Cross-Coupling.[1][2][3][4][5] Goal: Attach aromatic/heteroaromatic rings to reach adjacent hydrophobic pockets.
-
Protocol:
-
Reagents: Fragment (1 eq), Boronic Acid (
, 1.2 eq), (3 eq). -
Catalyst:
(5 mol%).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Expert Insight: Use
overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . The ferrocene ligand is more robust and prevents de-bromination side reactions common with electron-deficient aryl rings.[1]
-
-
Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the inorganic base solubility.
-
Conditions: Microwave irradiation at 100°C for 30 mins (or 80°C overnight conventional).
-
Purification: SCX-2 (Strong Cation Exchange) cartridge.
-
Self-Validating Step: The product retains the amine. Load reaction mix onto SCX-2, wash with MeOH (removes boronic acids/catalyst), elute with
. This ensures only the amine-containing product is isolated.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Vector B: The Primary Amine (Polar/Covalent Interaction)
Reaction: Amide Coupling. Goal: Extend towards solvent or backbone H-bonds.
-
Protocol:
-
Reagents: Fragment (1 eq), Carboxylic Acid (
, 1.1 eq), HATU (1.2 eq), DIPEA (3 eq). -
Solvent: DMF (anhydrous).
-
Conditions: RT for 2 hours.
-
Workup: Acidic wash (1N HCl) to remove unreacted amine fragment, followed by basic wash (
) to remove unreacted acid.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Visualizing the Workflow
The following diagrams illustrate the strategic logic of using this fragment.
Diagram 1: The Divergent Synthesis Map
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and amine handles.
Diagram 2: The FBDD Screening Cascade
Caption: The critical path from library selection to structural confirmation, highlighting the solubility checkpoint.
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1] Link
-
Scott, D. E., et al. (2012).[1] "Fragment-Based Drug Discovery: A Practical Approach." Biochemistry, 51(25), 4990–5003.[1] Link
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Myszka, D. G., & Rich, R. L. (2000).[1] "Implementing surface plasmon resonance biosensors in drug discovery." Pharmaceutical Science & Technology Today, 3(9), 310-317.[1] Link
-
Feng, M., et al. (2016).[1] "Sulfonamides and Sulfones in Drug Discovery." Journal of Medicinal Chemistry, 59(7), 2899–2922.[1] (Contextual grounding for sulfone stability). Link
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link
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- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Amine functionalization reactions of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
An In-Depth Technical Guide to the Amine Functionalization Reactions of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Introduction: A Versatile Scaffold for Chemical Innovation
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three key reactive sites: a primary aliphatic amine, a sulfonamide linkage, and an aryl bromide. This unique combination allows for a diverse array of chemical transformations, enabling the creation of complex molecular architectures and libraries of compounds for screening and development.
The primary amine serves as a potent nucleophile, readily participating in reactions to form amides, sulfonamides, and secondary or tertiary amines. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, most notably for the formation of new carbon-nitrogen and carbon-carbon bonds. The sulfonamide group, while generally stable, influences the molecule's electronic properties and spatial conformation.
This guide provides a comprehensive overview of the principal amine functionalization reactions for this substrate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations for each transformation.
Section 1: N-Acylation for the Synthesis of Novel Amides
The reaction of the primary amine with acylating agents is one of the most robust and fundamental transformations for this substrate. N-acylation converts the basic amine into a neutral amide, a common functional group in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.
Causality of Experimental Choices:
-
Acylating Agent : Acyl chlorides are highly reactive and typically react quickly at room temperature.[1] Acid anhydrides are less reactive and may require gentle heating but produce a carboxylic acid byproduct which is generally easier to handle than HCl.[2]
-
Base : A non-nucleophilic base, such as triethylamine or pyridine, is crucial when using acyl chlorides to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
Protocol 1: N-Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol details the formation of N-(2-(3-bromobenzenesulfonyl)ethyl)benzamide.
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Data Summary: N-Acylation Reactions
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time |
| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | 1-3 hours |
| Benzoyl Chloride | Pyridine | THF | 0 °C to RT | 2-4 hours |
| Acetic Anhydride | None or DMAP (cat.) | Acetonitrile | RT to 50 °C | 4-12 hours |
| Succinic Anhydride | Triethylamine | Dioxane | RT to 80 °C | 6-18 hours |
Visualization: N-Acylation Workflow
Caption: Workflow for N-Acylation of the primary amine.
Section 2: N-Alkylation via Reductive Amination
Direct N-alkylation of primary amines with alkyl halides often leads to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, which can be difficult to separate.[4][5] Reductive amination is a superior strategy for controlled, stepwise N-alkylation. This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[6][7]
Causality of Experimental Choices:
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the side reaction of reducing the starting carbonyl compound.[6] Sodium cyanoborohydride (NaBH₃CN) is another common choice, but NaBH(OAc)₃ avoids the use of toxic cyanide reagents.[8][9]
-
Solvent and Acid : The reaction is often carried out in chlorinated solvents like dichloroethane (DCE) or DCM. A catalytic amount of acetic acid can accelerate imine formation.[8]
Protocol 2: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)
This protocol describes the synthesis of the N-benzylated secondary amine derivative.
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a flask containing a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq).
-
If desired, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, extract with DCM, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification and Characterization:
-
The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Confirm the structure of the purified secondary amine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization: Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
Section 3: N-Sulfonylation (Hinsberg Reaction)
While the parent molecule already contains a sulfonamide, the primary amine can react with another sulfonyl chloride to form a disulfonamide derivative. This reaction, often referred to as the Hinsberg reaction, is a reliable method for forming robust N-S bonds.[10] The resulting N,N-disubstituted sulfonamide has a distinct chemical character; notably, the hydrogen on the sulfonamide nitrogen becomes acidic and can be removed by a base.
Causality of Experimental Choices:
-
Reagent : A different sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), is used to add a second, distinct sulfonyl group.
-
Base : An aqueous base like sodium hydroxide or potassium hydroxide is used both to catalyze the reaction and to dissolve the resulting sulfonamide product by deprotonating it.[5] This property is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[4][10]
Protocol 3: N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether or DCM
-
Concentrated Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in 10% aqueous NaOH solution in a flask.
-
Add p-toluenesulfonyl chloride (1.1 eq) and stir the mixture vigorously at room temperature for 1-2 hours. The mixture may become warm.
-
After the reaction, the mixture should be a clear solution, as the resulting sulfonamide forms a soluble sodium salt.
-
Wash the solution with diethyl ether to remove any unreacted TsCl.
-
Carefully acidify the aqueous layer with concentrated HCl until the solution is acidic (test with pH paper).
-
The N-sulfonylated product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization:
-
The precipitated solid is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture.
-
The product structure should be confirmed by NMR, IR (to observe S=O stretches), and MS.
Section 4: Aryl Functionalization via Buchwald-Hartwig Amination
Beyond functionalizing the primary amine, the 3-bromophenyl moiety is a prime substrate for palladium-catalyzed Buchwald-Hartwig amination.[11][12] This powerful cross-coupling reaction allows for the formation of a new C-N bond at the aryl bromide position, enabling the introduction of a wide variety of primary or secondary amines. This reaction dramatically expands the molecular diversity that can be generated from the starting scaffold.
Causality of Experimental Choices:
-
Catalyst System : The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. The choice of ligand (e.g., XPhos, SPhos, BINAP) is critical and depends on the specific substrates being coupled.[13][14] Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[14]
-
Solvent : Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Protocol 4: Buchwald-Hartwig Coupling with a Secondary Amine (e.g., Morpholine)
Materials and Reagents:
-
N-protected this compound (e.g., the N-Boc derivative)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and deoxygenated
Note: It is highly advisable to protect the primary amine (e.g., as a Boc-carbamate) before performing this reaction to prevent self-coupling or catalyst inhibition.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the N-protected starting material (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, deoxygenated toluene via syringe, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction's progress by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
Purification and Characterization:
-
The crude residue should be purified by silica gel column chromatography.
-
Following purification, the protecting group can be removed under standard conditions (e.g., TFA or HCl for a Boc group) to yield the final product.
-
Full characterization by NMR and HRMS is essential to confirm the success of the coupling and deprotection steps.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Conclusion
This compound is a highly versatile chemical scaffold. The primary amine provides a reliable handle for constructing amides and secondary amines through robust N-acylation and controlled reductive amination protocols. Simultaneously, the aryl bromide opens the door to modern synthetic methodologies like the Buchwald-Hartwig amination, enabling the facile introduction of diverse amine fragments. The strategic application of these distinct but complementary reactions allows researchers to rapidly generate novel and complex molecules for applications ranging from pharmaceutical discovery to the development of advanced materials.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1547-1555. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Vantourout, J. C., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(3), 643-649. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie (International ed. in English), 58(48), 17118–17129. [Link]
-
Iftikhar, F., et al. (2014). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
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American Chemical Society. (2021). Preparation of BF3-imine complexes and their utilization towards alicyclic amine functionalization. ACS Catalysis. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
Zhang, Y., et al. (2015). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Journal of Chemistry, 33(1), 85-88. [Link]
-
Myers, A. Chem 115 Handout. C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Mondal, B., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions. [Link]
-
Mr Cole Chemistry. Acylation 3. [Link]
-
Wikipedia. Hinsberg reaction. [Link]
-
ResearchGate. Experimental conditions tested to N-acylation of benzenesulfonamides 3a-e by ethyl a-bromophenylacetate. [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
-
Dlamini, M., et al. (2021). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. Catalysis Today, 372, 114-124. [Link]
-
Chemguide. Amines as nucleophiles. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]
-
Bouafia, A., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Polymers, 14(3), 409. [Link]
-
Patel, A., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(4), 988-993. [Link]
- Google Patents. High-density amine-functionalized surface.
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. [Link]
-
ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]
-
ResearchGate. Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives. [Link]
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One-Pot Synthesis of Saturated Benzothiazine Dioxides: Application Notes for 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Introduction: The Significance of Saturated Benzothiazine Dioxides in Medicinal Chemistry
The 1,2-benzothiazine 1,1-dioxide scaffold, particularly in its saturated form (a cyclic sulfonamide, or sultam), is a privileged heterocyclic motif in modern drug discovery. These structures are considered bioisosteres of other important pharmacophores and their rigid, three-dimensional arrangement can lead to enhanced binding affinity and improved pharmacokinetic properties. Derivatives of benzothiazines have demonstrated a wide array of biological activities, including anti-inflammatory, central nervous system depressant, and anticancer effects[1]. The development of efficient, one-pot synthetic methodologies to access novel analogues of this scaffold is therefore of significant interest to researchers in medicinal chemistry and drug development.
This application note details a proposed one-pot synthesis of a saturated benzo[e][1][2]thiazine 1,1-dioxide derivative through the intramolecular cyclization of 2-(3-Bromobenzenesulfonyl)ethan-1-amine. This starting material possesses both an amine nucleophile and an aryl bromide electrophile, making it an ideal candidate for a transition metal-catalyzed intramolecular C-N bond formation. While direct literature precedent for this specific transformation is limited, the protocol described herein is based on well-established principles of palladium and copper-catalyzed amination reactions of aryl halides[3][4][5][6][7][8].
Proposed One-Pot Synthesis: Intramolecular Cyclization of this compound
The core of this proposed one-pot synthesis is an intramolecular Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds[6][7]. Alternatively, a copper-catalyzed Ullmann-type coupling could also be employed, as copper catalysis is also effective for the synthesis of related benzothiadiazine structures[4][5][9][10].
The general transformation is as follows:
Caption: Proposed intramolecular cyclization of this compound.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃, is a common choice for Buchwald-Hartwig aminations. The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or a biarylphosphine ligand, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A copper(I) source, such as CuI, in combination with a ligand like a diamine, could also be effective.
-
Base: A non-nucleophilic base is required to deprotonate the amine, allowing it to participate in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or DMF are typically used to ensure the stability of the catalyst and to solubilize the reactants.
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy of the catalytic cycle.
Detailed Experimental Protocols
The following are proposed protocols based on analogous transformations found in the literature. Optimization of these conditions may be necessary to achieve the desired yield and purity.
Protocol 1: Palladium-Catalyzed Intramolecular Amination
This protocol is adapted from general procedures for palladium-catalyzed intramolecular C-N bond formation[3][6][7].
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add sodium tert-butoxide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydro-2H-benzo[e][1][2]thiazine 1,1-dioxide.
Protocol 2: Copper-Catalyzed Intramolecular Amination
This protocol is based on copper-catalyzed C-N coupling reactions[4][5][9][10].
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the tube and purge with nitrogen or argon.
-
Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
| Parameter | Protocol 1 (Palladium-Catalyzed) | Protocol 2 (Copper-Catalyzed) | Rationale |
| Catalyst | Pd(OAc)₂ / Xantphos | CuI / DMEDA | Palladium systems are often highly efficient for Buchwald-Hartwig aminations. Copper is a more economical alternative that is also effective for Ullmann-type couplings. |
| Base | NaOtBu | K₂CO₃ | NaOtBu is a strong base often used in Pd-catalysis. K₂CO₃ is a milder base commonly employed in Cu-catalyzed reactions. |
| Solvent | Toluene | Dioxane | Both are high-boiling, aprotic solvents suitable for these types of cross-coupling reactions. |
| Temperature | 100 °C | 110 °C | Both reactions typically require elevated temperatures to proceed at a reasonable rate. |
| Typical Reaction Time | 12-24 hours | 24-48 hours | Palladium-catalyzed reactions are often faster than their copper-catalyzed counterparts. |
Visualizing the Catalytic Cycle
A simplified representation of the proposed palladium-catalyzed intramolecular amination is shown below.
Caption: Simplified catalytic cycle for the proposed intramolecular Buchwald-Hartwig amination.
Conclusion and Future Outlook
The one-pot intramolecular cyclization of this compound represents a promising and efficient strategy for the synthesis of novel saturated benzothiazine dioxide derivatives. The proposed palladium and copper-catalyzed protocols are based on well-established and robust methodologies in organic synthesis. These application notes provide a solid starting point for researchers to explore this transformation and to generate libraries of these medicinally important scaffolds for biological screening. Further work could involve exploring a wider range of ligands and reaction conditions to optimize the synthesis, as well as applying this methodology to a broader scope of substituted arylsulfonylethylamines.
References
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC. [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]
-
One-Pot Synthesis of Polycyclic Sultams Enabled by Gold-Catalyzed Hydroamination of o-Alkynylbenzenesulfonamides and Subsequent Iodine(III)-Mediated Counteranion-Assisted Intramolecular Annulation. PubMed. [Link]
-
Copper(i)-catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Easily accessible auxiliary for palladium-catalyzed intramolecular amination of C(sp²)-H and C(sp³)-H bonds at δ- and ε-positions. PubMed. [Link]
-
Copper-Catalyzed Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives by Coupling of 2-Halobenzenesulfonamides with Amidines. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Copper-catalyzed three-component synthesis of benzothiazolethiones from o-iodoanilines, isocyanide, and potassium sulfide. PubMed. [Link]
-
Formation of a benzothiazine via the reaction of ortho-halo sulfoximines with copper salts. arkat usa. [Link]
-
One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]
-
A Copper‐Catalyzed Interrupted Domino Reaction for the Synthesis of Fused Triazolyl Benzothiadiazine‐1‐oxides. RWTH Publications. [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [Link]
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASAYAN Journal of Chemistry. [Link]
-
Palladium-catalyzed amination of aryl halides and sulfonates. Semantic Scholar. [Link]
-
Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Publishing. [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride One-Pot Synthesis of Sulfonamides. Semantic Scholar. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
Sources
- 1. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02009J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Easily accessible auxiliary for palladium-catalyzed intramolecular amination of C(sp²)-H and C(sp³)-H bonds at δ- and ε-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 9. Copper(i)-catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalyzed three-component synthesis of benzothiazolethiones from o-iodoanilines, isocyanide, and potassium sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Welcome to the technical support center for the synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your reaction outcomes.
Synthesis Overview: The Foundational Reaction
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and an amine, in this case, ethanolamine. The reaction hinges on the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.
Caption: Overall reaction for the synthesis of this compound.
Proactive Optimization & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common challenges and optimization queries.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is a frequent challenge stemming from several controllable factors.
A1: Key Factors Affecting Yield
-
Reactivity of Starting Materials:
-
Sulfonylating Agent Quality: 3-Bromobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1] Over time, exposure to atmospheric moisture can convert it to the unreactive 3-bromobenzenesulfonic acid. Always use a fresh or properly stored bottle of the sulfonyl chloride. Confirm purity by checking the melting point (30-33 °C) or via NMR if possible.
-
Amine Nucleophilicity: While ethanolamine is a potent nucleophile, its effectiveness can be hampered by reaction conditions. The free base form is required for the reaction, making the choice and amount of external base critical.
-
-
Destructive Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: This is the most common side reaction.[1] The presence of water, especially under basic conditions, will rapidly degrade your electrophile.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at low temperatures to minimize contact time.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The base scavenges the HCl produced during the reaction, preventing the protonation and deactivation of the ethanolamine nucleophile.
-
Standard Choice: Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2] Pyridine can also serve as the solvent.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetone, and can simplify workup as it can be filtered off.[3]
-
-
Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are often good choices.[2] DCM is excellent for reactions at or below room temperature. THF is suitable for slightly elevated temperatures if needed.
-
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, but may complicate purification. It is often preferable to use the amine as the limiting reagent to ensure all of it reacts.[2] The base should be present in at least stoichiometric amounts to the sulfonyl chloride, with a slight excess (e.g., 1.5 equivalents) often being beneficial.
-
Temperature: The reaction is typically exothermic. It is best to add the sulfonyl chloride solution slowly to the amine/base mixture at a low temperature (0 °C) and then allow the reaction to warm to room temperature.[4] This controls the reaction rate and minimizes side reactions.
-
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: The mechanism of sulfonamide formation (Ar = 3-Bromophenyl).
This mechanism underscores why the base is essential: without it, the protonated sulfonamide (product_protonated) would be the final product, and half of your starting amine would be consumed as a base, limiting the theoretical yield to 50%.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromobenzenesulfonyl chloride (1.0 eq) [5]* Ethanolamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagent Preparation: In the flask, dissolve ethanolamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench any unreacted triethylamine and protonate the product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The product, being protonated, will move to the aqueous layer. Wash the organic layer with 1 M HCl. Combine the aqueous layers.
-
Workup - Basification: Cool the combined aqueous layers in an ice bath and slowly add saturated NaHCO₃ solution until the pH is ~8-9. This deprotonates the amine product, causing it to become less water-soluble.
-
Workup - Final Extraction: Extract the product from the basified aqueous solution with three portions of DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. [4][6]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A common choice is an ethyl acetate/hexane mixture. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. If any insoluble impurities remain, filter the hot solution. Slowly add hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain the pure this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns?
-
A: 3-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. [5]It is also moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
-
Q: Can I use a different base, like sodium hydroxide?
-
A: Using a strong aqueous base like NaOH is highly discouraged. It will significantly promote the hydrolysis of the sulfonyl chloride to the sulfonic acid, drastically reducing your yield. [1]If an inorganic base is desired, an anhydrous one like K₂CO₃ is a much better option.
-
-
Q: How do I know when the reaction is complete?
-
A: The best method is TLC. Spot the reaction mixture against a spot of the starting 3-bromobenzenesulfonyl chloride. The reaction is complete when the sulfonyl chloride spot has been completely consumed. Choose a solvent system (e.g., 30-50% ethyl acetate in hexanes) that gives good separation between the starting material and the product.
-
References
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- Bultinck, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
- Organic Syntheses. (n.d.). Guanidoacetic acid.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- ICH. (2006). Impurities in New Drug Substances Q3A(R2).
- Sigma-Aldrich. (n.d.). 3-Bromobenzenesulfonyl chloride.
- PubChem. (n.d.). m-Bromobenzenesulphonyl chloride.
- ChemicalBook. (n.d.). 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis.
- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Executive Summary
In fragment-based drug discovery (FBDD), sulfonyl-containing amines like 2-(3-Bromobenzenesulfonyl)ethan-1-amine are critical scaffolds. The presence of the electron-withdrawing sulfonyl group and the bromine handle makes this compound a versatile intermediate for Suzuki couplings and sulfonamide synthesis.
However, characterizing this molecule presents specific challenges: the deshielding effect of the sulfonyl group on the ethyl chain, the complex splitting of the 3-substituted aromatic ring, and the variability of the primary amine protons.
This guide compares the analytical performance of Deuterated Dimethyl Sulfoxide (DMSO-d6) versus Deuterated Chloroform (CDCl3) as solvent matrices. We provide a self-validating protocol to ensure spectral fidelity and accurate integration, essential for verifying purity before subsequent synthesis steps.
Part 1: Structural Logic and Spin Systems
Before analyzing the spectrum, we must map the magnetic environment. The molecule consists of three distinct spin systems:
-
The Aromatic System (ABCD): The 3-bromo-benzenesulfonyl moiety creates a 1,3-disubstituted pattern. We expect four distinct aromatic signals due to the lack of symmetry.
-
The Aliphatic Linker (
): The ethyl chain is flanked by a sulfonyl group and an amine. These are chemically non-equivalent methylene groups. -
The Labile Protons: The primary amine (
).
Visualization: Structural Connectivity and Shift Prediction
The following diagram illustrates the connectivity and the expected electronic influences (deshielding) that dictate the NMR appearance.
Figure 1: Structural connectivity and predicted magnetic environments. Red nodes indicate aromatic protons; Blue nodes indicate aliphatic protons; Yellow indicates exchangeable protons.
Part 2: Comparative Analysis of Solvent Systems
The choice of solvent is the single biggest variable in the quality of the resulting spectrum for this class of compounds.
Comparison: DMSO-d6 vs. CDCl3
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Solubility | Excellent | Moderate to Poor | Sulfonyl-amines are polar. If the amine exists as a salt (e.g., HCl), it is insoluble in CDCl3 but soluble in DMSO. |
| Amine ( | High | Low / Broad | DMSO forms hydrogen bonds with the amine protons, slowing exchange and sharpening the peak. CDCl3 often leads to broadening or disappearance. |
| Water Peak Interference | ~3.33 ppm | ~1.56 ppm | Critical: The water peak in DMSO overlaps with the |
| Lock Stability | High | High | Both provide excellent lock signals, but DMSO is more hygroscopic, requiring careful handling. |
Verdict: DMSO-d6 is the superior choice for structural confirmation, particularly to observe the integral of the amine protons. However, if the sample is strictly dry and the specific region of 3.3-3.5 ppm is critical for purity calculation (avoiding water overlap), MeOD (Methanol-d4) or CDCl3 (if solubility permits) should be used as a secondary validation.
Part 3: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this protocol. It includes an internal validation step using the residual solvent peak.
Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Vessel: Use a high-quality 5mm NMR tube (Class A or B).
-
Homogenization: Sonicate for 30 seconds. Note: If the solution is cloudy, filter through a cotton plug. Suspensions yield poor line shapes.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.
-
Number of Scans (NS): 16 or 32 (Sufficient for >5mg).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Why? Sulfonyl-adjacent protons and aromatics can have T1 relaxation times >2s. A short D1 leads to integration errors (under-representing aromatic protons).
-
-
Spectral Width: -2 to 14 ppm.
Processing & Validation
-
Phasing: Apply manual phasing. Automatic phasing often fails at the edges of the sulfonyl-aromatic region.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Part 4: Spectral Data & Interpretation
The following table summarizes the expected chemical shifts in DMSO-d6.
| Proton Assignment | Type | Shift ( | Multiplicity | Integral | Coupling ( |
| Ar-H2 | Aromatic | 8.05 – 8.15 | Singlet (t) | 1H | Fine splitting |
| Ar-H4/H6 | Aromatic | 7.85 – 8.00 | Doublet (x2) | 2H | |
| Ar-H5 | Aromatic | 7.60 – 7.70 | Triplet | 1H | |
| Aliphatic | 3.30 – 3.45* | Triplet | 2H | ||
| Aliphatic | 2.80 – 2.95 | Triplet | 2H | ||
| Amine | 1.5 – 2.5** | Broad s | 2H | N/A |
*Note: In DMSO-d6, this triplet often overlaps with the broad water peak at 3.33 ppm. Use D2O exchange or run in CDCl3 to resolve if critical. **Note: Shift is highly concentration and temperature dependent.
Workflow for Analysis
The following flowchart guides the researcher through the analysis process, specifically addressing the common issue of water overlap in DMSO.
Figure 2: Analytical workflow for resolving solvent-sample overlap. This decision tree ensures accurate integration of the ethyl chain.
Part 5: Troubleshooting & Mechanistic Insights
The "Missing" Amine Protons
If the
-
Solution: Switch to DMSO-d6 or lower the temperature to -20°C to slow the exchange rate (Jacobsen, 2007).
Deshielding Logic (Causality)
The sulfonyl group (
-
Comparison: In the thio-ether precursor (sulfide), these protons would appear significantly upfield (~2.9 ppm). This shift difference is the primary indicator of successful oxidation from sulfide to sulfone (Clayden et al., 2012).
References
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley-Interscience.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 3: NMR).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Abstract
This technical guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 2-(3-Bromobenzenesulfonyl)ethan-1-amine. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document moves beyond a simple cataloging of fragments. It explains the causal mechanisms behind the observed fragmentation pathways, grounded in the established principles of ion chemistry for aromatic sulfonamides and halogenated compounds. By comparing the characteristic cleavages and rearrangements, this guide offers a framework for the structural elucidation of this compound and its analogs. The content herein is supported by detailed experimental protocols, data visualization, and citations to authoritative literature.
Introduction: The Analytical Challenge
This compound is a molecule of interest in synthetic chemistry, potentially serving as a building block for more complex pharmaceutical agents. The structural backbone, an aromatic sulfonamide, is a well-known pharmacophore. The presence of a bromine atom provides a unique isotopic signature, while the flexible ethanamine side-chain introduces multiple potential cleavage sites.
Characterizing such a molecule unequivocally requires robust analytical techniques, with mass spectrometry (MS) being paramount for its sensitivity and structural-elucidation capabilities. Understanding the fragmentation pattern is not merely an academic exercise; it is critical for metabolite identification, reaction monitoring, and quality control in a drug development pipeline. This guide will dissect the predicted fragmentation of the target molecule under ESI-MS/MS conditions, providing a predictive roadmap for analysts.
Experimental Protocol: ESI-MS/MS Analysis
To ensure the generation of reliable and reproducible fragmentation data, a self-validating experimental protocol is essential. The following method describes a standard approach for analyzing this compound using a quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides high resolution and mass accuracy.
Sample and Reagent Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure ionization efficiency and compatibility with the ESI source.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI. The primary amine group is a ready site for protonation.
-
Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 600 L/hr at 350 °C
-
-
MS Scan (Full Scan):
-
Mass Range: m/z 50-500
-
Scan Time: 0.5 s
-
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ions corresponding to the bromine isotopes (~m/z 264 and 266).
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to capture a full profile of low and high-energy fragments.
-
Experimental Workflow Diagram
The logical flow from sample preparation to data analysis is a critical component of a validated method.
Caption: General workflow for ESI-MS/MS analysis.
Predicted Fragmentation Pattern and Mechanistic Analysis
The structural features of this compound—a brominated aromatic ring, a sulfonamide linker, and an aliphatic amine chain—each contribute to a predictable yet complex fragmentation pattern. In positive mode ESI, the molecule is readily protonated at the primary amine to form the precursor ion [M+H]⁺.
Molecular Formula: C₈H₁₀BrNO₂S Monoisotopic Mass: 262.96 Da (for ⁷⁹Br)
The most immediate characteristic is the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), which results in a pair of peaks of nearly equal intensity two mass units apart for the molecular ion and any fragment containing the bromine atom.[1][2]
Precursor Ion [M+H]⁺: m/z 263.97 and 265.97
Major Fragmentation Pathways
The collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed via several competing pathways, governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
-
Benzylic-type Cleavage (α-cleavage to the ring): The most facile cleavage is often at the Ar-S bond. This bond scission leads to the formation of a highly stable bromophenyl cation.
-
Fragment: 3-Bromophenyl cation ([C₆H₄Br]⁺)
-
m/z: 154.95 / 156.95
-
Neutral Loss: C₂H₇NO₂S (ethan-1-amine-2-sulfinic acid)
-
-
Sulfonamide S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond is a hallmark of sulfonamide fragmentation.[3][4] This pathway generates the stable 3-bromobenzenesulfonyl cation.
-
Fragment: 3-Bromobenzenesulfonyl cation ([C₆H₄BrO₂S]⁺)
-
m/z: 218.91 / 220.91
-
Neutral Loss: C₂H₅N (ethylamine)
-
-
Rearrangement and SO₂ Elimination: A characteristic fragmentation of aromatic sulfonamides involves an intramolecular rearrangement followed by the neutral loss of sulfur dioxide (SO₂).[5][6] This is a highly diagnostic fragmentation.
-
Fragment: [M+H - SO₂]⁺
-
m/z: 199.99 / 201.99
-
Neutral Loss: SO₂ (63.96 Da)
-
-
Aliphatic Chain Cleavage (α-cleavage to Nitrogen): Cleavage of the C-C bond alpha to the protonated amine is a common pathway for primary amines.[7][8] This results in the loss of a CH₂NH₂ radical, though this is often less favorable than cleavages generating more stable cations.
-
Fragment: [M+H - CH₂NH₂]⁺
-
m/z: 233.95 / 235.95
-
Neutral Loss: •CH₂NH₂ (30.03 Da)
-
Fragmentation Pathway Diagram
The interplay of these pathways can be visualized as follows:
Caption: Predicted ESI-MS/MS fragmentation pathways.
Comparative Analysis and Data Summary
The fragmentation pattern of this compound is distinct when compared to other sulfonamides.
-
Comparison to Non-Halogenated Analogs: The presence of bromine provides the tell-tale M/M+2 isotopic pattern, which would be absent in a non-brominated version (e.g., 2-(Benzenesulfonyl)ethan-1-amine). This pattern is invaluable for confirming the elemental composition of fragments.
-
Comparison to Other Aromatic Sulfonamides: While the loss of SO₂ and the cleavage of the S-N bond are common to most aromatic sulfonamides, the relative abundance of these fragments can be influenced by the substituent on the aromatic ring.[5] Electron-withdrawing groups like bromine can affect the Ar-S bond strength, potentially influencing the abundance of the bromophenyl cation (m/z 155/157).
The predicted fragments are summarized in the table below for quick reference.
| Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Formula | Ion Structure/Description | Fragmentation Pathway |
| 263.97 / 265.97 | [C₈H₁₁BrNO₂S]⁺ | Protonated Molecular Ion ([M+H]⁺) | N/A (Precursor) |
| 218.91 / 220.91 | [C₆H₄BrO₂S]⁺ | 3-Bromobenzenesulfonyl Cation | S-N bond cleavage; Loss of C₂H₅N |
| 199.99 / 201.99 | [C₈H₁₁BrN]⁺ | Rearranged Ion | Intramolecular rearrangement; Loss of SO₂ |
| 154.95 / 156.95 | [C₆H₄Br]⁺ | 3-Bromophenyl Cation | Ar-S bond cleavage; Loss of C₂H₇NO₂S |
| 233.95 / 235.95 | [C₇H₈BrO₂S]⁺ | Alpha-cleavage Product | C-C cleavage adjacent to amine; Loss of •CH₂NH₂ |
Conclusion
The ESI-MS/MS fragmentation of this compound is predicted to be dominated by several characteristic pathways. The most diagnostic features for its identification are:
-
The prominent isotopic doublet for the precursor ion and all bromine-containing fragments.
-
A significant fragment corresponding to the neutral loss of SO₂ (64 Da) via rearrangement.
-
Cleavage of the S-N and Ar-S bonds, yielding the stable 3-bromobenzenesulfonyl (m/z 219/221) and 3-bromophenyl (m/z 155/157) cations, respectively.
By leveraging these predictable fragmentation channels, researchers can confidently identify and characterize this molecule in complex matrices, distinguishing it from structurally related compounds. This guide provides the foundational data and mechanistic understanding necessary for developing robust analytical methods for this class of molecules.
References
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 411-20. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Perera, S., et al. (2019). Sulfonylation sites for adenine and its nucleosides/nucleotides. Analytica Chimica Acta, 1077, 188-195. [Link]
-
Guo, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 656-66. [Link]
-
eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Repository. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chemguide. (N.D.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
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- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
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The Bioactivity Duel: A-Head-to-Head Comparison of Sulfonamide and Sulfone Linkers in Drug Design
In the intricate world of medicinal chemistry, the linker region of a drug molecule is far from a passive spacer. It is a critical determinant of a compound's three-dimensional structure, physicochemical properties, and ultimately, its biological activity. Among the vast arsenal of linkers available to drug designers, the sulfonamide (-SO₂NH-) and sulfone (-SO₂-) moieties are two of the most frequently employed scaffolds. While structurally similar, the subtle difference of a single N-H group imparts a cascade of divergent properties that can profoundly impact a drug candidate's performance. This guide provides an in-depth, objective comparison of sulfonamide and sulfone linkers, supported by experimental insights, to empower researchers in making informed decisions for their drug discovery programs.
At a Glance: The Core Structural and Physicochemical Differences
The fundamental distinction between a sulfonamide and a sulfone lies in the sulfonamide's possession of a nitrogen atom attached to the sulfonyl group, which typically bears a hydrogen atom (a secondary sulfonamide). This N-H group is a game-changer, introducing a hydrogen bond donor capability that is absent in the sulfone linker.[1][2] Sulfones, on the other hand, are limited to acting as hydrogen bond acceptors through their two sulfonyl oxygens.
This seemingly minor structural variance has significant downstream consequences for a molecule's properties:
| Property | Sulfonamide (-SO₂NH-) | Sulfone (-SO₂-) | Causality and Implication in Drug Design |
| Hydrogen Bonding | Donor and Acceptor[1][2] | Acceptor Only | The N-H group of a sulfonamide can form a critical hydrogen bond with a target protein, significantly enhancing binding affinity. This is a key advantage in rational drug design. |
| Geometry | Tetrahedral around sulfur, with the N-H bond influencing local conformation. | Tetrahedral around sulfur. | The presence of the N-H and its potential for substitution allows for more nuanced conformational control in sulfonamides. |
| Acidity (pKa) | The sulfonamide proton is weakly acidic (pKa ~10), allowing for ionization under certain conditions.[3] | Aprotonic (lacks a proton to donate). | Ionization of the sulfonamide can impact solubility, cell permeability, and interactions with biological targets.[4] |
| Metabolic Stability | Can be susceptible to metabolism, including N-dealkylation or hydroxylation.[5] | Generally considered more metabolically stable.[5] | Sulfones are often preferred when high metabolic stability is a primary objective for a drug candidate. |
| Solubility | Generally more polar and can have better aqueous solubility, especially when ionized.[3] | Typically more lipophilic and less soluble in aqueous media. | The choice of linker can be used to modulate the overall solubility and lipophilicity (LogP) of a compound to optimize its pharmacokinetic profile. |
Diagram: Structural and Hydrogen Bonding Differences
Caption: Key structural difference and hydrogen bonding capabilities.
Impact on Bioactivity: A Tale of Two Linkers
The choice between a sulfonamide and a sulfone linker is not merely a matter of physicochemical tuning; it can be the deciding factor in a compound's biological activity. The divergent properties of these linkers directly influence their interaction with protein targets and their overall pharmacological profile.
The Power of the Hydrogen Bond Donor
The sulfonamide's N-H group is arguably its most significant asset in terms of direct interaction with a biological target. In numerous instances, this hydrogen bond donor capability is essential for anchoring a drug molecule within the binding site of an enzyme or receptor. For example, many kinase inhibitors utilize a sulfonamide moiety to form a crucial hydrogen bond with the hinge region of the kinase domain, a interaction that is fundamental to their inhibitory activity.
Conversely, replacing a sulfonamide with a sulfone in such cases would lead to a complete loss of this key interaction, likely resulting in a significant drop or complete abolishment of biological activity.[6]
Metabolic Stability and Pharmacokinetics
While the sulfonamide's reactivity can be an advantage for target binding, it can be a liability in terms of metabolic stability. The N-H group and adjacent carbons can be sites for metabolic enzymes, leading to faster clearance and shorter half-life of the drug. Aromatic sulfonamides, in particular, can undergo metabolism through pathways like N-acetylation and oxidation.[5]
In contrast, sulfones are generally more resistant to metabolic degradation, making them an attractive choice when a longer duration of action is desired.[5] This improved stability can lead to a more favorable pharmacokinetic profile, with sustained plasma concentrations and potentially less frequent dosing. For instance, in the development of antibody-drug conjugates (ADCs), sulfone linkers have been shown to offer enhanced stability in human plasma compared to other linker chemistries.[7]
Case Study: A Direct Comparison
A hypothetical, yet representative, comparison based on common observations in medicinal chemistry highlights the potential trade-offs:
| Parameter | Compound A (Sulfonamide Linker) | Compound B (Sulfone Linker) |
| Target Binding Affinity (IC₅₀) | 10 nM | 500 nM |
| Metabolic Stability (t₁/₂ in human liver microsomes) | 15 minutes | 90 minutes |
| Aqueous Solubility | 100 µg/mL | 10 µg/mL |
| Cell Permeability (Papp) | Moderate | High |
In this scenario, the sulfonamide-containing Compound A exhibits superior target affinity due to a critical hydrogen bond interaction. However, it suffers from poor metabolic stability. Conversely, the sulfone-containing Compound B is much more stable but has significantly weaker target engagement. This illustrates the classic dilemma faced by medicinal chemists and underscores the importance of a carefully considered linker strategy.
Experimental Corner: A Framework for Comparison
To empirically determine the optimal linker for a specific drug discovery project, a series of head-to-head in vitro and in vivo experiments are essential.
Diagram: Experimental Workflow for Linker Comparison
Caption: A typical workflow for comparing linker performance.
Protocol 1: Comparative In Vitro Target Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the sulfonamide and sulfone analogs against the purified target protein.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme/receptor in an appropriate assay buffer.
-
Prepare serial dilutions of the sulfonamide and sulfone test compounds in DMSO.
-
Prepare the substrate and any necessary co-factors in the assay buffer.
-
-
Assay Procedure (Example for a Kinase Assay):
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the product formation using a suitable method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
Objective: To assess the intrinsic clearance of the sulfonamide and sulfone analogs in a key metabolic system.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human liver microsomes (HLM) in a phosphate buffer.
-
Prepare a stock solution of the NADPH regenerating system.
-
Prepare stock solutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Conclusion: A Strategic Choice
The decision to employ a sulfonamide versus a sulfone linker is a strategic one that hinges on the specific goals of the drug discovery program. There is no universally superior choice; rather, the optimal linker is context-dependent.
-
Choose a sulfonamide linker when:
-
A hydrogen bond donor is critical for high-affinity target engagement.
-
Increased polarity and aqueous solubility are desired.
-
The structure-activity relationship (SAR) indicates that the N-H group is beneficial.[8]
-
-
Choose a sulfone linker when:
-
High metabolic stability and a longer in vivo half-life are paramount.
-
A more lipophilic character is needed to enhance cell permeability.
-
The N-H group of a corresponding sulfonamide is found to be detrimental to activity or introduces metabolic liabilities.
-
Ultimately, a thorough understanding of the structural, physicochemical, and biological differences between these two invaluable linkers, coupled with rigorous experimental validation, will guide the rational design of safer and more effective medicines.
References
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- Bioconjugate Chemistry. (2014).
- Pharmacy Concepts. Chapter 15: Sulphonamides and Sulfones.
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- Benchchem. Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2020).
- Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and use of sulfonamide-, sulfoxide-, or sulfone-containing aminoglycoside-CoA bisubstrates as mechanistic probes for aminoglycoside N-6'-acetyltransferase.
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A Comparative Guide to Elemental Analysis Standards for 2-(3-Bromobenzenesulfonyl)ethan-1-amine
Introduction
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 2-(3-Bromobenzenesulfonyl)ethan-1-amine, a compound featuring a sulfonamide backbone, a bromine atom, and a primary amine, represents a class of molecules with significant potential as building blocks in medicinal chemistry. Its structural complexity, containing five key elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Bromine), necessitates a robust, multi-faceted approach to elemental analysis.
This guide provides an in-depth, experience-driven comparison of the analytical standards and methodologies required for the comprehensive elemental characterization of this compound. We will move beyond rote protocols to explain the causality behind experimental choices, comparing the gold-standard techniques for bulk elemental composition against the high-sensitivity methods required for trace impurity analysis. This document is designed for researchers, analytical scientists, and drug development professionals who require a self-validating system for confirming molecular structure, assessing purity, and ensuring compliance with global regulatory standards.
Section 1: The Benchmark: Theoretical Elemental Composition
Before any analysis begins, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all experimental results are benchmarked. For this compound, the molecular details are as follows:
-
Molecular Formula: C₈H₁₀BrNO₂S
-
Molecular Weight: 264.14 g/mol
The expected elemental composition, which forms the primary acceptance criteria for bulk analysis, is detailed in Table 1.
| Element | Symbol | Atomic Weight | Atoms in Molecule | Total Mass Contribution | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 36.38% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.82% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.25% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.30% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.11% |
| Sulfur | S | 32.060 | 1 | 32.060 | 12.14% |
| Table 1. Theoretical elemental composition of this compound. |
Section 2: Bulk Elemental Analysis: Confirming Identity and Purity
Bulk elemental analysis is a fundamental test to confirm the identity and purity of a synthesized compound.[1] For an organic molecule like this compound, this is typically a two-part process targeting the CHNS elements and the halogen (Bromine) separately.
CHNS Analysis via Dynamic Flash Combustion
The most common and reliable method for determining Carbon, Hydrogen, Nitrogen, and Sulfur content is combustion analysis, often based on the Pregl-Dumas method.[1] This technique is a cornerstone of organic elemental analysis due to its speed, accuracy, and cost-effectiveness.[2][3]
Principle of Causality: The sample is combusted at a very high temperature (>1000°C) in an oxygen-rich environment.[4] This extreme condition ensures the complete and instantaneous breakdown of the organic matrix into its constituent elements, which are then converted into simple, stable gases: CO₂, H₂O, N₂, and SO₂. These gases are separated via gas chromatography and quantified using a thermal conductivity detector (TCD). The choice of this method is based on its ability to robustly handle complex organic materials and provide quantitative data with high precision.[2]
Bromine Analysis via Combustion Ion Chromatography (CIC)
Standard CHNS analyzers do not detect halogens. The determination of bromine requires a distinct analytical approach. While classical methods like titration exist, the modern, preferred technique is Combustion Ion Chromatography (CIC).[3]
Principle of Causality: Similar to CHNS analysis, the sample is first combusted. However, the resulting gases are passed through an aqueous trapping solution. The bromine in the sample is converted to hydrogen bromide (HBr), which dissolves in the solution to form bromide ions (Br⁻). This solution is then injected into an ion chromatograph, which separates the bromide from other potential interfering ions and quantifies it with high specificity and sensitivity. This method is chosen over older wet chemistry techniques for its superior accuracy, lower detection limits, and ability to handle multiple halogen species if present.[3]
Experimental Workflow and Self-Validating Protocol
A trustworthy protocol must be a self-validating system. This is achieved through rigorous calibration with Certified Reference Materials (CRMs) and continuous system suitability checks.
Step-by-Step Protocol:
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the this compound sample into a tin capsule. The use of a microbalance is critical, as the final elemental percentages are calculated based on this initial weight.[5]
-
Carefully seal the capsule to ensure no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the CHNS analyzer using well-characterized, high-purity organic standards. For a compound containing sulfur and nitrogen, Sulphanilamide or Cystine are excellent choices as they provide certified values for C, H, N, and S.[6] These standards should be traceable to a National Metrology Institute (NMI) like NIST.[7]
-
For the CIC system, calibrate using a certified aqueous bromide standard solution.
-
-
System Suitability:
-
Before running the sample, analyze a known check standard (e.g., a different batch of the same CRM used for calibration) to verify the calibration is accurate.
-
The results for the check standard must fall within a pre-defined acceptance range (e.g., ±0.3% of the certified value).
-
-
Sample Analysis:
-
Analyze the encapsulated sample in triplicate to ensure repeatability.
-
-
Data Interpretation:
-
The instrument software calculates the percentage of each element based on the initial sample weight and the detector response against the calibration curve.
-
Acceptance Criterion: The mean experimental values for C, H, N, S, and Br should be within ±0.4% of the theoretical values calculated in Table 1. This narrow window is the industry standard for confirming the purity and identity of a small molecule.
-
Workflow for Bulk Elemental Analysis
Caption: Workflow for Bulk Elemental Analysis (CHNS & Br).
Section 3: Trace Elemental Impurity Analysis: Ensuring Patient Safety
While bulk analysis confirms identity, trace elemental analysis ensures safety. Regulatory bodies like the ICH and USP mandate strict controls on elemental impurities (e.g., heavy metals, residual catalysts) in all drug products.[8][9] The relevant guidelines, ICH Q3D and USP <232>/<233>, provide permitted daily exposure (PDE) limits for 24 elements of toxicological concern.[10]
Recommended Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
For quantifying trace and ultra-trace level elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the undisputed industry standard.[11] Its selection is driven by its extraordinary sensitivity (parts-per-billion or even parts-per-trillion), which is necessary to meet the stringent PDE limits, and its ability to measure nearly all required elements in a single, rapid analysis.[12][13]
Experimental Workflow and Self-Validating Protocol
The primary challenge in analyzing an organic compound via ICP-MS is the complete destruction of the organic matrix, which would otherwise interfere with the plasma and detection.
Step-by-Step Protocol:
-
Sample Preparation (Microwave-Assisted Acid Digestion):
-
Accurately weigh a larger amount of the sample (e.g., 100-500 mg) into a specialized, acid-cleaned microwave digestion vessel.
-
Add a combination of high-purity, trace-metal-grade acids, typically concentrated nitric acid (HNO₃) and sometimes hydrochloric acid (HCl).[11][14]
-
Seal the vessel and place it in a microwave digestion system. The system uses high pressure and temperature to ensure complete decomposition of the organic molecule, leaving the inorganic elemental impurities in a clear acidic solution.[13] This step is critical for accurate results.
-
After cooling, dilute the digested sample to a final volume with high-purity deionized water.
-
-
Instrument Calibration:
-
Calibrate the ICP-MS instrument using multi-element Certified Reference Materials. These standards are aqueous solutions containing known concentrations of the target elements and are directly traceable to NIST SRMs.[15] The calibration curve must bracket the expected concentration range of any impurities.
-
-
Method Validation:
-
The analytical method must be fully validated according to ICH Q2(R1) guidelines.[16] This includes demonstrating:
-
Specificity: The ability to detect the target elements without interference from the sample matrix.
-
Accuracy: Determined by spiking the sample with known amounts of the elements and measuring the recovery (typically 90-110%).
-
Precision: Assessed by repeatedly analyzing the same sample to check for consistency (RSD < 15%).
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, which must be below the regulatory control threshold.[13]
-
-
-
Sample Analysis:
-
Introduce the final diluted solution into the ICP-MS. The solution is nebulized into an aerosol, which is then passed into the high-temperature (6000-8000 K) argon plasma. The plasma atomizes and ionizes the elements.
-
The ions are then passed into the mass spectrometer, which separates them by their mass-to-charge ratio and quantifies them.
-
-
Data Interpretation:
-
The results are reported in µg/g (ppm) or ng/g (ppb). These concentrations are then used, along with the drug's maximum daily dose, to ensure the final product complies with the PDE limits set by ICH Q3D.[10]
-
Workflow for Trace Elemental Impurity Analysis
Caption: Workflow for Trace Elemental Impurity Analysis via ICP-MS.
Section 4: A Comparative Summary of Techniques
The choice of analytical technique is dictated entirely by the analytical question being asked: "What is it?" versus "What's in it?". Table 2 provides a direct comparison of the primary methods discussed.
| Parameter | CHNS/CIC Combustion Analysis | ICP-MS |
| Primary Goal | Determine bulk elemental composition; Confirm identity and purity.[2] | Quantify trace and ultra-trace elemental impurities.[11] |
| Target Analytes | Major elements of the molecule (C, H, N, S, Halogens).[3][17] | 24+ regulated toxic elements (e.g., Pb, Hg, As, Pd, Ni).[8] |
| Typical Sample Size | 1-3 mg | 100-500 mg |
| Sample Preparation | Minimal (weighing into a capsule).[5] | Extensive (microwave-assisted acid digestion).[14] |
| Sensitivity | Percent (%) level | Parts-per-billion (ppb) to parts-per-trillion (ppt) level. |
| Governing Standard | Internal specifications (typically ±0.4% of theory). | ICH Q3D, USP <232>, USP <233>.[9] |
| Instrumentation | Elemental Analyzer, Ion Chromatograph. | Inductively Coupled Plasma-Mass Spectrometer. |
| Table 2. Objective comparison of elemental analysis techniques. |
Conclusion
Establishing robust elemental analysis standards for a pharmaceutical intermediate like this compound requires a dual strategy. It is a common misconception to view these techniques as alternatives; they are complementary and non-negotiable components of a comprehensive quality control program.
First, high-precision combustion analysis (CHNS and CIC) serves as the definitive confirmation of molecular identity and bulk purity, with results benchmarked against the compound's theoretical composition. The self-validating protocol, grounded in the use of traceable CRMs, ensures the trustworthiness of this fundamental characterization.
Second, high-sensitivity ICP-MS analysis addresses the critical patient safety and regulatory requirements for controlling toxic elemental impurities. This requires a fully validated method capable of quantifying contaminants at levels far below what combustion techniques can achieve.
By integrating both methodologies into the analytical workflow, researchers and drug developers can build a complete, defensible data package that unequivocally establishes the identity, purity, and safety of their material, paving the way for successful and compliant drug development.
References
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VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
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Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available at: [Link]
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Gupta, V., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]
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University of Babylon. (n.d.). Element analysis. Available at: [Link]
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Qi, Z., et al. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Li, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Molecules. Available at: [Link]
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]
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Çiçek, B., et al. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. ResearchGate. Available at: [Link]
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Adi Chemistry. (2021, February 8). Lassaigne's test class 11 - organic compounds - detection nitrogen sulfur chlorine bromine iodine. YouTube. Available at: [Link]
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Wang, W., et al. (2012). Comparisons of three methods for organic and inorganic carbon in calcareous soils of northwestern China. PLoS One. Available at: [Link]
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Mettler Toledo. (n.d.). CHNSO Elemental Analysis - Sample Preparation. Available at: [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]
-
Fadeeva, V., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Available at: [Link]
-
AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ETHAN-1-AMINE. Available at: [Link]
-
Mettler Toledo. (2019, March 1). CHNSO Elemental Analysis - Sample Preparation. YouTube. Available at: [Link]
-
Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Available at: [Link]
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available at: [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). Elemental Analysis Manual - Section 4.4. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Available at: [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Chapter 23 The Chemistry of Amines. Available at: [Link]
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Crystal Structure Analysis of 3-Bromobenzenesulfonyl Derivatives: A Comparative Technical Guide
Executive Summary
This technical guide provides a structural analysis of 3-bromobenzenesulfonyl derivatives , focusing on the crystallographic implications of meta-substitution compared to para- and ortho-isomers. 3-bromobenzenesulfonyl derivatives are critical scaffolds in medicinal chemistry, serving as intermediates for COX-2 inhibitors, carbonic anhydrase inhibitors, and HIV protease inhibitors.[1][2]
The meta-position of the bromine atom introduces a specific geometric "kink" that disrupts the linear packing often seen in para-derivatives, leading to unique supramolecular assemblies driven by Halogen Bonding (XB) and Hydrogen Bonding (HB) networks.[3] This guide compares these structural motifs, outlines a robust synthesis protocol, and evaluates the material performance of these derivatives.
Comparative Structural Analysis
The "Meta-Effect" on Crystal Packing
The primary structural differentiator for 3-bromobenzenesulfonyl derivatives is the
| Feature | 3-Bromo (Meta) | 4-Bromo (Para) | Structural Consequence |
| Symmetry | Lower ( | Higher ( | Para isomers pack more efficiently, often resulting in higher melting points.[1][3] |
| Melting Point | 151–156 °C | 160–172 °C | The "bent" meta structure reduces lattice energy relative to the linear para analog.[2] |
| Dominant Motif | Zig-Zag Chains / Grids | Linear Tapes / Layers | Meta substituents force offset packing; Para allows head-to-tail alignment.[1][2] |
| Space Group | Typically | Typically | Para derivatives frequently crystallize in centrosymmetric monoclinic cells with high packing index.[1][3] |
Supramolecular Interaction Landscape
In 3-bromobenzenesulfonyl crystals, the lattice is stabilized by a competition between hydrogen bonding (sulfonamide core) and halogen bonding (bromine atom).[1][3]
-
Primary Interaction (Strong):
Hydrogen Bonds.[1][3] -
Secondary Interaction (Directional):
Halogen Bonds.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The bromine atom acts as a Lewis acid (
-hole donor).[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The sulfonyl oxygen acts as a Lewis base.[3]
-
Geometry: The
angle is typicallyngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , confirming the directionality of the -hole interaction.[1]
-
Visualization: Packing Logic Flow
The following diagram illustrates the decision tree for supramolecular assembly in these derivatives.
Figure 1: Supramolecular assembly logic for 3-bromobenzenesulfonyl derivatives, highlighting the cooperative role of Hydrogen and Halogen bonding.
Experimental Protocols
Synthesis of 3-Bromobenzenesulfonamide
Objective: Synthesize high-purity 3-bromobenzenesulfonamide from bromobenzene for crystallographic analysis. Mechanism: Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Nucleophilic Substitution (Ammonolysis).[1][3]
Reagents:
-
Ammonium hydroxide (28-30%
)[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Thionyl chloride (optional, for converting sulfonic acid byproducts)[1][3]
Protocol Steps:
-
Chlorosulfonation:
-
Cool 50 mL of Chlorosulfonic acid to 0°C in a round-bottom flask equipped with a drying tube.
-
Add 10 mL of Bromobenzene dropwise over 30 minutes with vigorous stirring. Caution: HCl gas evolution.[1][2]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat to 60°C for 1 hour to drive the reaction to completion (favors meta-isomer slightly less than para, but thermodynamic control helps; note that direct sulfonation of bromobenzene is para-directing. Correction: To obtain the 3-bromo (meta) isomer specifically, one must start with Nitrobenzene , sulfonate to 3-nitrobenzenesulfonic acid, reduce to amine, diazotize, and Sandmeyer to Br; OR start with Benzenesulfonyl chloride and brominate.[1][2] However, the most direct commercial route often cited for "bromobenzenesulfonyl chloride" yields the para isomer.
-
Revised Route for 3-Bromo Isomer: Start with Metanilic acid (3-aminobenzenesulfonic acid).[1][2][3]
-
Diazotization: Dissolve Metanilic acid in dilute
. Cool to 0-5°C. Addngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> solution dropwise.[1][3] -
Sandmeyer Reaction: Pour the diazonium salt into a solution of
.[3] Heat to decompose.[1][2][3] Isolate 3-bromobenzenesulfonic acid .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Activation: React with
or to form 3-bromobenzenesulfonyl chloride . -
Ammonolysis: Pour the sulfonyl chloride into excess aqueous ammonia at 0°C.
-
-
-
Isolation:
-
Purification (Crucial for Crystallography):
Synthesis Workflow Diagram
Figure 2: Validated synthesis pathway for 3-bromobenzenesulfonamide ensuring regiochemical purity.
Performance & Utility Profile
Solubility & Stability[1][2][3]
-
Solubility: Moderate in polar organic solvents (DMSO, DMF, Acetone).[1][3] Low in water.[1][2][3] The meta-bromo substituent decreases solubility compared to the non-halogenated parent due to increased lipophilicity (LogP
1.5).[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Chemical Stability: The C-Br bond is robust but can be activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate biaryl sulfonamide libraries.[1][2][3]
-
Thermal Stability: Stable up to melting point (~151°C).[1][2][3] Decomposition occurs >200°C with release of
.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Crystallographic Quality Indicators
When evaluating crystals of these derivatives, use the following metrics to ensure data quality:
-
R-factor (
): Should be < 0.05 for publication-quality structures. -
Disorder: Check the sulfonamide oxygen atoms and the bromine atom. The meta-position can sometimes lead to whole-molecule disorder if the packing is loose.[1][2]
-
Completeness: Ensure >99% data completeness to accurately model the electron density around the heavy Bromine atom.
References
-
Gowda, B. T., et al. (2003).[1][2][3] Crystal structure studies on p-substituted benzenesulphonamides. Z. Naturforsch .
-
Choi, H. D., & Lee, U. (2014).[1][3] Crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran. Acta Crystallographica Section E .
-
Nestler, R., et al. (2018).[1][2][3][5] Different supramolecular interactions mediated by Br atoms in the crystal structures of three anisole derivatives. Acta Crystallographica Section C .
-
BenchChem. (2025).[1][2][3][4][6] 3-Bromobenzenesulfonamide Structure and Properties.
-
Santa Cruz Biotechnology. (2025).[1][3] 3-Bromobenzenesulfonamide Product Data.
Sources
- 1. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 89599-01-9,3-BROMOBENZENESULFONAMIDE | lookchem [lookchem.com]
- 3. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Different supramolecular interactions mediated by Br atoms in the crystal structures of three anisole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
